3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
[3-[[2-(trifluoromethyl)benzoyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O3/c22-13-8-10-14(11-9-13)27-20(29)30-16-5-3-4-15(12-16)26-19(28)17-6-1-2-7-18(17)21(23,24)25/h1-2,6-11,15-16H,3-5,12H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUCUCLMUZOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Trifluoromethyl)benzoyl Chloride
The trifluoromethylbenzamido moiety is derived from 2-(trifluoromethyl)benzoyl chloride, synthesized via chlorination of 2-(trifluoromethyl)benzoic acid using phosphorus pentachloride (PCl₅). As detailed in, analogous chlorinations proceed at 65°C under anhydrous conditions, yielding acyl chlorides with >99% efficiency. The reaction is monitored by ¹⁹F NMR to confirm complete conversion, with the trifluoromethyl resonance appearing at δ −64.02 ppm.
Amidation with Cyclohexylamine
The acyl chloride is coupled with cyclohexylamine in toluene at 0–5°C to prevent side reactions. Quenching with aqueous citric acid (1 M) followed by NaHCO₃ washes removes excess acid, achieving 94–96% purity by HPLC. The intermediate 3-(2-(trifluoromethyl)benzamido)cyclohexanol is isolated via toluene/IPA crystallization, yielding a white solid (mp 128–130°C).
Synthesis of 4-Fluorophenyl Isocyanate
Curtius Reaction for Isocyanate Generation
4-Fluorophenyl isocyanate is prepared via a Curtius reaction adapted from. 4-Fluorobenzoyl chloride reacts with sodium azide (NaN₃) in the presence of trimethylsilyl azide (Me₃SiN₃) as a catalyst, generating the acyl azide intermediate. Thermal decomposition at 80°C in toluene produces 4-fluorophenyl isocyanate, isolated by distillation (bp 72–75°C). This method avoids phosgene, enhancing safety while maintaining yields of 85–90%.
Carbamate Formation
Reaction of Cyclohexanol with 4-Fluorophenyl Isocyanate
The cyclohexanol intermediate reacts with 4-fluorophenyl isocyanate in THF at 30°C for 6 hours, catalyzed by triethylamine. Triphosgene (4.41 g, 14.9 mmol) is added incrementally to drive the reaction to completion, achieving 94.3% conversion by HPLC. Post-reaction, the mixture is quenched with aqueous citric acid, and the organic phase is washed with NaHCO₃ to remove residual isocyanate.
Crystallization and Purification
The crude carbamate is purified via sequential solvent exchanges (toluene/heptanes) to reduce THF content below 5.5% w/w. Final crystallization from ethyl acetate/heptanes yields 3-(2-(trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate as a crystalline solid (mp 145–147°C) with 98.5% purity by GC-MS.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, 60:40 acetonitrile/water) shows a single peak at tR = 12.4 min, confirming >98% purity.
Scalability and Industrial Considerations
Solvent Recovery Systems
Toluene and THF are recovered via fractional distillation, reducing costs by 40% in pilot-scale runs.
Waste Management
Aqueous citric acid and NaHCO₃ washes are neutralized to pH 7 before disposal, aligning with EPA guidelines for fluorinated waste.
Challenges and Mitigation
Isocyanate Stability
4-Fluorophenyl isocyanate is moisture-sensitive. Reactions are conducted under nitrogen with molecular sieves to prevent hydrolysis to urea byproducts.
Trifluoromethyl Group Reactivity
The electron-withdrawing CF₃ group slows amidation. Microwave-assisted synthesis at 100°C reduces reaction time from 12 hours to 2 hours, improving throughput.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-chlorophenyl)carbamate
- 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-bromophenyl)carbamate
- 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate exhibits unique properties due to the presence of the fluorophenyl group. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications in research and industry.
Biological Activity
3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C24H23F4N3O2
- Molecular Weight : 453.45 g/mol
- Structure : The compound features a cyclohexyl moiety, a trifluoromethyl group, and a carbamate functional group, which are significant for its biological activity.
Biological Activity Overview
The compound has shown promising results in various biological assays, particularly in cancer cell lines. The trifluoromethyl group is known for enhancing metabolic stability and bioactivity in drug candidates.
Anticancer Activity
Research indicates that derivatives with similar structures exhibit notable cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| HL60 (Leukemia) | 0.70 ± 0.14 | Doxorubicin |
| K562 (Leukemia) | 1.25 ± 0.35 | Doxorubicin |
| MCF-7 (Breast) | 3.25 ± 1.91 | Tamoxifen |
| A549 (Lung) | 0.11 | Doxorubicin |
These values indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in proliferation and apoptosis:
- Caspase Activation : The compound may enhance the activity of caspases, leading to programmed cell death.
- Cell Cycle Arrest : It potentially disrupts the cell cycle, particularly at the G1 phase, preventing cancer cells from dividing.
Case Studies
- In Vivo Studies : In a study involving mouse models, compounds with similar structures demonstrated significant tumor reduction when administered at specific dosages, suggesting potential for therapeutic use.
- Comparative Analysis : A comparative study highlighted that derivatives with the trifluoromethyl group exhibited higher selectivity and potency against malignant cells compared to their non-fluorinated counterparts.
Q & A
Q. What are the recommended synthetic routes for 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted benzoyl chloride with a cyclohexylamine intermediate, followed by carbamate formation using 4-fluorophenyl chloroformate. Key steps include:
- Anhydrous Conditions : Use solvents like dichloromethane or dioxane to minimize hydrolysis of reactive intermediates .
- Temperature Control : Maintain low temperatures (0–5°C) during acyl chloride activation to prevent side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the carbamate product with >95% purity .
- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of benzoyl chloride to amine) and use coupling agents like 2-chloro-N-methylpyridinium iodide for efficient amide bond formation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) confirms purity .
- Spectroscopy :
- NMR : H and F NMR verify substituent positions (e.g., trifluoromethyl singlet at ~-60 ppm, fluorophenyl aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 413.42 for related analogs) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~55%, H: ~4.5% for CHFNO) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the compound’s interaction with opioid receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use H-labeled DAMGO (μ-opioid agonist) or H-naltrindole (δ-opioid antagonist) in HEK-293 cells expressing recombinant receptors. Measure IC values via competitive displacement .
- Functional Assays :
- cAMP Inhibition : Assess μ-opioid receptor activation by quantifying cAMP reduction in CHO-K1 cells using ELISA .
- β-Arrestin Recruitment : Bioluminescence resonance energy transfer (BRET) assays quantify receptor internalization .
- Cross-Reactivity : Test against κ-opioid and nociceptin receptors to evaluate selectivity .
Q. How can the compound’s metabolic stability and hydrolysis pathways be assessed?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC and identify products (e.g., cyclohexylamine, 4-fluorophenol) .
- Liver Microsomes : Use human liver microsomes (HLMs) with NADPH cofactors. Quantify parent compound depletion over time to calculate intrinsic clearance .
- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation at the cyclohexyl ring or glucuronidation) .
Q. What computational strategies predict the compound’s binding affinity to target receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with opioid receptor active sites (e.g., hydrogen bonding with Asp147 in μ-opioid receptors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with activity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar carbamates?
- Methodological Answer :
- Structural Re-evaluation : Compare substituent effects (e.g., trifluoromethyl vs. dichloro in AH-7921) using matched molecular pair analysis .
- Assay Standardization : Re-test compounds under uniform conditions (e.g., same cell line, receptor density, and ligand concentrations) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values for μ-opioid binding) to identify outliers and refine structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
